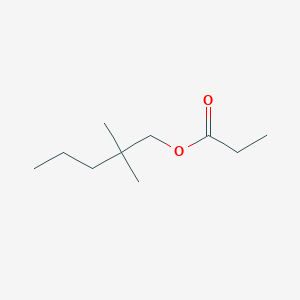
2,2-Dimethylpentyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpentyl propanoate is an ester compound with the molecular formula C8H16O2. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed by the esterification of 2,2-dimethylpentanol with propanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl propanoate typically involves the reaction of 2,2-dimethylpentanol with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
2,2-Dimethylpentanol+Propanoic acidH2SO42,2-Dimethylpentyl propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpentyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2,2-dimethylpentanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2,2-Dimethylpentanol and propanoic acid.
Reduction: 2,2-Dimethylpentanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpentyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpentyl propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 2,2-dimethylpentanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Methyl butyrate: Another ester with a similar molecular weight but different alkyl groups.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,2-dimethylpentyl propanoate.
Uniqueness
This compound is unique due to its branched alkyl group, which imparts distinct physical and chemical properties. This branching can affect the compound’s boiling point, solubility, and reactivity compared to linear esters.
Propiedades
Número CAS |
5458-24-2 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,2-dimethylpentyl propanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-10(3,4)8-12-9(11)6-2/h5-8H2,1-4H3 |
Clave InChI |
GYTWMXOBIGZQRS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)COC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


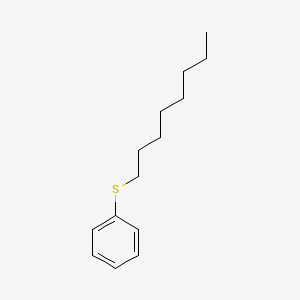
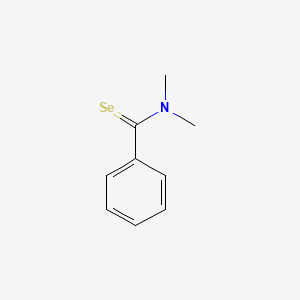
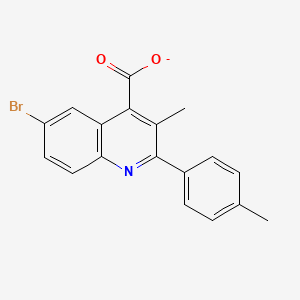
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
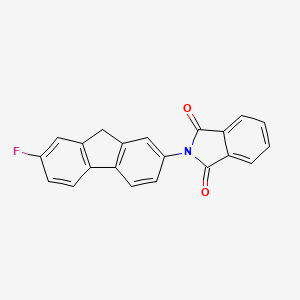

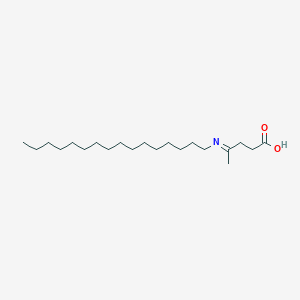

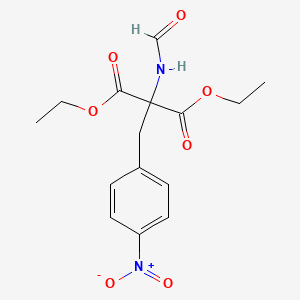
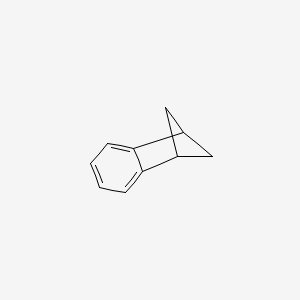


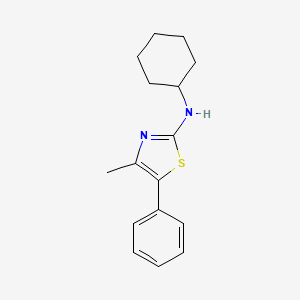
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
